Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate
Description
Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate is a biphenyl-derived compound featuring two amino (-NH₂) groups at the 3,3' positions and two methyl ester (-COOCH₃) groups at the 4,4' positions. It serves as a precursor for synthesizing functionalized ligands in coordination chemistry and metal-organic frameworks (MOFs). The compound is typically synthesized via a multi-step pathway starting from dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, involving nitration, reduction of nitro groups to amines, and optional deprotection of esters to carboxylic acids . Its amino groups enable post-synthetic modifications, such as Schiff base formation, enhancing its utility in designing advanced materials .
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
methyl 2-amino-4-(3-amino-4-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C16H16N2O4/c1-21-15(19)11-5-3-9(7-13(11)17)10-4-6-12(14(18)8-10)16(20)22-2/h3-8H,17-18H2,1-2H3 |
InChI Key |
GVQPQAMGMIGQKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 3,3’-dimethyl-4,4’-diaminodiphenylmethane with dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires heating to a temperature of around 150°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure systems and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The carboxylate groups can interact with metal ions, influencing catalytic processes. These interactions can lead to changes in biochemical pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of biphenyl dicarboxylate derivatives allows for tailored applications in materials science. Below is a detailed comparison of dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate with analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Synthetic Accessibility: The 3,3'-diamino derivative requires regioselective nitration at the 3,3' positions, which is more challenging than 2,2' nitration due to steric and electronic factors . In contrast, 2,2'-diamino analogs are synthesized via straightforward nitration-reduction sequences . The trifluoromethyl derivative (UiO-67-o-2CF₃) involves costly reagents like trifluoromethylating agents, making its synthesis less economical than amino-functionalized analogs .
MOF Performance: MOFs incorporating 3,3'-diamino ligands (e.g., BPDC-NH₂) exhibit excellent aqueous stability and enable room-temperature crystallization due to enhanced metal-ligand coordination .
Reactivity and Functionalization: The 3,3'-diamino group facilitates Schiff base formation with aldehydes (e.g., salicylaldehyde), enabling the design of luminescent MOFs or catalytic sites .
Physical Properties: Esters (e.g., dimethyl 3,3'-diamino) exhibit superior solubility in organic solvents (DMF, DMSO) compared to carboxylic acids, aiding in solution-based MOF synthesis .
Table 2: Application-Specific Advantages
| Compound | Advantage | Limitation |
|---|---|---|
| This compound | Ideal for post-synthetic MOF functionalization; biocompatible ligands | Requires multi-step synthesis |
| 3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid | High MOF stability in harsh environments | No functional groups for further modification |
| Dimethyl 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate | Easier synthesis; forms stable Cu(II) polymers | Less explored in MOF chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
